1-Acetyl-3-indoxyl Sulfate

Description

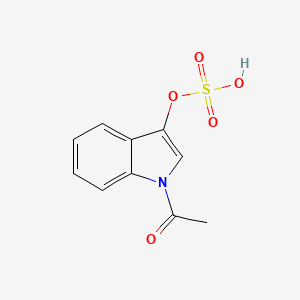

Structure

3D Structure

Properties

IUPAC Name |

(1-acetylindol-3-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-7(12)11-6-10(16-17(13,14)15)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCECEGXDPHKGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 1 Acetyl 3 Indoxyl Sulfate

Chemical Structure

The formal chemical name for this compound is (1-acetylindol-3-yl) hydrogen sulfate. clearsynth.com Its structure consists of an indole (B1671886) ring system where an acetyl group (–COCH₃) is attached to the nitrogen atom at position 1, and a sulfate group (–OSO₃H) is attached to the oxygen atom at position 3.

Physicochemical Properties

The following table summarizes key physicochemical properties of 1-Acetyl-3-indoxyl Sulfate.

| Property | Value |

| Chemical Formula | C₁₀H₉NO₅S |

| Molecular Weight | 255.25 g/mol |

| CAS Number | 1797979-31-7 |

Data sourced from Santa Cruz Biotechnology and Clearsynth. clearsynth.comscbt.com

Analytical Methodologies for Indole Derivatives and Their Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of indole (B1671886) derivatives due to its high sensitivity, specificity, and ability to quantify multiple compounds in a single run. mdpi.comeijppr.com This approach is particularly advantageous for complex biological samples.

Ultra-High-Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry

Ultra-High-Performance Liquid Chromatography (UHPLC) systems, a high-efficiency version of HPLC, are frequently paired with tandem mass spectrometry (MS/MS) for the analysis of indoxyl sulfate (B86663) and its precursors. researchgate.net This combination allows for rapid and effective separation with precise detection. Chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.govnih.govjfda-online.comrsc.org

Gradient elution is typically employed to ensure optimal separation of analytes from the complex biological matrix. nih.govnih.gov The mobile phase often consists of water and a solvent like acetonitrile (B52724) or methanol (B129727), with an additive such as formic acid to improve ionization efficiency. mdpi.comnih.govjfda-online.comchromatographyonline.com Detection is generally performed using an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for sulfated compounds. nih.govnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. nih.govnih.gov For indoxyl sulfate, common mass-to-charge (m/z) transitions monitored are from the precursor ion at m/z 212 to product ions at m/z 132 (indoxyl group) or m/z 80 (sulfate group). mdpi.comresearchgate.net

| Parameter | Typical Conditions | Source(s) |

| Chromatography System | UHPLC/UPLC | researchgate.netjfda-online.comnih.gov |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | jfda-online.com |

| Polaris 3 C18-A | nih.govnih.gov | |

| Mobile Phase | A: 0.1% Formic Acid in Water | mdpi.comnih.govjfda-online.com |

| B: Acetonitrile or Methanol with 0.1% Formic Acid | mdpi.comnih.govjfda-online.com | |

| Elution | Gradient | nih.govnih.gov |

| Flow Rate | 0.45 mL/min | jfda-online.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Retention Time (IS) | ~1.10 - 1.38 min | jfda-online.comuu.nl |

Method Development and Validation for Quantification

For quantitative bioanalysis, LC-MS/MS methods must be rigorously validated to ensure reliability, following guidelines from regulatory bodies like the FDA and EMA. nih.govmdpi.com Validation parameters include linearity, accuracy, precision, selectivity, and stability. nih.govmdpi.com

Linearity is established by analyzing calibration standards at multiple concentrations to generate a calibration curve. mdpi.comnih.gov Methods for indoxyl sulfate have demonstrated excellent linearity over wide concentration ranges, such as 0.05–5 mg/L, with correlation coefficients (r²) consistently greater than 0.999. jfda-online.com

Precision is assessed by determining the variation from repeated measurements of quality control (QC) samples. It is reported as the coefficient of variation (%CV) and is evaluated for both intra-day (within-run) and inter-day (between-run) reproducibility. Validated methods show high precision, with CVs typically below 15%. nih.govjfda-online.commagtech.com.cn For example, one validated method reported within-day precision of ≤ 4.0% and between-day precision of ≤ 4.3%. nih.govuu.nl

Accuracy reflects how close the measured value is to the true value and is expressed as a percentage. For indoxyl sulfate quantification, accuracy values are generally expected to be within 85-115%. mdpi.com Validated methods consistently achieve high accuracy, often in the range of 97.7% to 107.3%. nih.govjfda-online.comuu.nl

| Validation Parameter | Finding | Source(s) |

| Linearity Range | 0.05 - 5 mg/L | jfda-online.com |

| 100 - 40,000 ng/mL | mdpi.com | |

| Correlation Coefficient (r²) | > 0.999 | jfda-online.com |

| Intra-day Precision (%CV) | 1.1% - 6.4% | jfda-online.com |

| ≤ 4.0% | nih.govuu.nl | |

| Inter-day Precision (%CV) | 2.2% - 10.6% | jfda-online.com |

| ≤ 4.3% | nih.govuu.nl | |

| Accuracy (%) | 97.7% - 107.3% | nih.govuu.nl |

| 102% - 107% | jfda-online.com | |

| Lower Limit of Quantification (LLOQ) | 0.05 mg/L (50 ng/mL) | jfda-online.com |

| 0.1 µg/mL (100 ng/mL) | nih.gov |

Use of Isotope-Labeled Standards (e.g., 3-Indoxyl Sulfate-d4 Potassium Salt)

The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative mass spectrometry. nih.govresearchmap.jp These standards, such as 3-indoxyl sulfate-d4 potassium salt or ¹³C₆-indoxyl sulfate, are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). researchgate.netnih.govresearchgate.netisotope.com

Adding a known amount of the SIL internal standard to the sample at the beginning of the preparation process allows for accurate correction of analyte loss during sample handling and, crucially, for variations in instrument response caused by matrix effects. eijppr.comnih.gov Matrix effects, which are the suppression or enhancement of the analyte's ionization signal by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. eijppr.com Since the SIL standard co-elutes with the analyte and experiences nearly identical matrix effects, calculating the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement. nih.gov For example, 3-indoxyl sulfate-d4 potassium salt (IS-d4) is monitored using the m/z transition 216.04 → 80.14, allowing it to be distinguished from the unlabeled analyte (m/z 212.04 → 80.14). researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

While LC-MS/MS is a benchmark for quantification, High-Performance Liquid Chromatography (HPLC) coupled with other detectors offers a viable and more accessible alternative for the analysis of indole derivatives.

Fluorescence Detection Methods

Due to the native fluorescence of the indole ring, HPLC with a fluorescence detector (HPLC-FLD) is a sensitive and reproducible method for quantifying indoxyl sulfate in biological samples like plasma and urine. tandfonline.comoup.comresearchgate.netnih.gov This technique provides high sensitivity without the cost and complexity of a mass spectrometer. oup.com

In a typical HPLC-FLD method, separation is performed on a C18 column with an isocratic mobile phase, often a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and acetonitrile. tandfonline.comoup.comnih.gov The fluorescence detector is set to specific excitation and emission wavelengths to maximize the signal for indoxyl sulfate while minimizing background interference. Commonly used wavelengths are an excitation of ~280 nm and an emission of ~375-390 nm. magtech.com.cnresearchgate.netnih.govcore.ac.uk These methods are validated for linearity, precision, and accuracy, proving to be simple and reliable for routine analysis. mdpi.commagtech.com.cn

| Parameter | Typical Conditions | Source(s) |

| Column | OSD-2 C18 Spherisorb | tandfonline.comoup.com |

| Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | magtech.com.cn | |

| Mobile Phase | Acetonitrile / Sodium Acetate Buffer (pH 4.5) | tandfonline.comoup.com |

| Acetonitrile / Water / Trifluoroacetic Acid | magtech.com.cn | |

| Elution | Isocratic | tandfonline.comoup.comnih.gov |

| Flow Rate | 1.0 mL/min | magtech.com.cnnih.gov |

| Fluorescence Detection | Excitation: 280 nm | magtech.com.cnresearchgate.netnih.gov |

| Emission: 375-390 nm | magtech.com.cnresearchgate.netnih.gov | |

| Linearity Range | 2.5 - 50 µM | tandfonline.comoup.com |

| 0.5 - 80.0 µg/mL | magtech.com.cn | |

| Intra/Inter-day Precision | < 10.1% | tandfonline.comoup.com |

| < 15% | magtech.com.cn |

Sample Preparation and Matrix Considerations

Proper sample preparation is a critical step to ensure accurate quantification and to minimize the impact of the biological matrix on the analytical instrument. nih.gov The choice of technique depends on the biological fluid (e.g., serum, plasma, urine) and the analytical method used.

For the analysis of total indoxyl sulfate in serum or plasma, which is heavily protein-bound, a protein precipitation step is most common. mdpi.comresearchgate.net This is typically achieved by adding a cold organic solvent like acetonitrile, often containing the internal standard, which denatures and precipitates the proteins. researchgate.netnih.govmagtech.com.cn After centrifugation, the clear supernatant is collected, diluted, and injected into the chromatography system. researchgate.netnih.gov

To measure the unbound or "free" fraction of the toxin, ultrafiltration is used. jfda-online.comnih.gov This technique employs a filter with a specific molecular weight cutoff (e.g., 3 kDa or 10 kDa) to separate the free analyte from the protein-bound fraction via centrifugation before further processing. jfda-online.combsn-srl.itmdpi.com For urine samples, which have a much lower protein content, preparation is often simpler, involving centrifugation to remove particulates followed by a dilution step. childrensmercy.org

Matrix effects remain a primary consideration, especially for LC-MS/MS. eijppr.com Co-eluting endogenous components can interfere with the ionization of the target analyte, leading to inaccurate results. eijppr.com As discussed, the most effective strategy to counteract this is the use of a co-eluting stable isotope-labeled internal standard. nih.gov Careful optimization of chromatographic conditions to separate the analyte from interfering matrix components is also a key strategy to reduce these effects. eijppr.com

Protein Precipitation Strategies

Protein precipitation is a widely used method for sample preparation in the analysis of small molecules in biological fluids like plasma and serum. unige.chacs.org The principle involves the addition of a precipitating agent to the sample, which causes proteins to denature and aggregate, allowing for their removal by centrifugation. scripps.edu Common precipitating agents include organic solvents and acids. unige.chscripps.edu

Organic solvents such as acetonitrile and methanol are frequently employed for protein precipitation. researchgate.netabcam.com Acetonitrile, in particular, has been shown to be an effective precipitating agent in the analysis of uremic toxins, including indoxyl sulfate. unige.chresearchgate.net Methanol is another commonly used solvent and has been found to be effective and reproducible for precipitating proteins in serum, resulting in extracts with low residual protein content. scripps.eduresearchgate.net The choice of solvent can influence the recovery of different types of metabolites. For instance, a mixture of methanol, chloroform, and water can be effective for precipitating proteins from samples containing detergents. abcam.com

Acid precipitation, using agents like perchloric acid and trichloroacetic acid, is another approach. unige.chacs.org However, this method can sometimes lead to lower analyte recovery and higher variability, potentially due to the co-precipitation of the analytes with the proteins. unige.ch

The selection of the protein precipitation strategy can significantly impact the analytical results. Studies have shown that different methods can yield varying efficiencies in protein removal and the number of detected metabolite features. scripps.edu For instance, a comparison of ultrafiltration and acetonitrile precipitation for metabolomic studies of uremic plasma using ¹H-nuclear magnetic resonance (NMR) spectroscopy revealed that the two techniques are complementary and that both are necessary to obtain a comprehensive metabolic profile. plos.org

A summary of common protein precipitation agents is provided in the table below.

| Precipitating Agent | Common Applications | Key Findings |

|---|---|---|

| Acetonitrile | Analysis of drug cocktails and uremic toxins in plasma. unige.chresearchgate.net | Found to be highly effective with good recovery (>80%) and low variability. unige.ch |

| Methanol | Metabolite profiling in serum. scripps.eduresearchgate.net | Considered the most effective, straightforward, and reproducible approach in some studies, with low residual protein (<2%). scripps.edu |

| Perchloric Acid | Analysis of drug cocktails in plasma. unige.chacs.org | Can result in low analyte recovery and high variability due to co-precipitation. unige.ch |

| Trichloroacetic Acid | Analysis of drug cocktails in plasma. unige.chacs.org | Similar to perchloric acid, may lead to issues with recovery and variability. unige.ch |

Extraction Recovery and Matrix Effect Assessment

Following protein precipitation, it is essential to assess the extraction recovery and the matrix effect to ensure the accuracy and reliability of the analytical method. acs.org

Extraction Recovery is a measure of the efficiency of the entire extraction process. It is typically determined by comparing the analytical signal of an analyte in a pre-extracted spiked sample to the signal of a post-extracted spiked sample. nih.gov High extraction recovery indicates that a significant portion of the analyte of interest has been successfully isolated from the sample matrix. For indoxyl sulfate, extraction recoveries have been reported to be in the range of 90-99%, suggesting minimal loss during the extraction process. nih.gov Another study reported recovery rates for indoxyl sulfate to be between 100.7% and 101.9% when corrected by an internal standard. researchgate.net

The Matrix Effect refers to the alteration of the ionization efficiency of an analyte due to the presence of co-eluting, interfering compounds in the sample matrix. researchgate.net These interferences can either suppress or enhance the analyte signal, leading to inaccurate quantification. The matrix effect is a significant concern in LC-MS based assays, especially when analyzing complex biological samples. nih.gov It is commonly evaluated by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. jfda-online.com The use of an isotopically labeled internal standard that co-elutes with the analyte is a common strategy to compensate for matrix effects. nih.gov Studies on indoxyl sulfate have shown that while matrix effects can be present, they can be effectively corrected using appropriate internal standards. researchgate.net For example, one study reported ionization recoveries for indoxyl sulfate between 87% and 113%, indicating a minor matrix effect. nih.gov

The table below presents data on extraction recovery and matrix effect for indoxyl sulfate from a study using a validated LC-MS/MS method. nih.gov

| Matrix | Recovery (%) | Matrix Effect (%) |

|---|---|---|

| Humans | 90 ± 3 | 110 ± 2 |

| Goats | 99 ± 5 | 87 ± 4 |

| Pigs | 93 ± 2 | 112 ± 3 |

| Rats | 95 ± 3 | 111 ± 4 |

| Mice | 93 ± 2 | 107 ± 3 |

| Overall | 94 ± 4 | 108 ± 9 |

Data is presented as mean ± standard deviation. Source: nih.gov

Emerging Analytical Platforms and Biosensor Development

While LC-MS remains the gold standard for the quantification of indole derivatives, there is a growing interest in the development of emerging analytical platforms and biosensors for rapid, point-of-care (POC) diagnostics. rsc.orgoup.com These technologies aim to overcome some of the limitations of traditional methods, such as the need for expensive equipment, highly trained personnel, and long analysis times. nih.govresearchgate.net

Emerging Analytical Platforms:

High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers comparable sensitivity and quantitative performance to tandem mass spectrometry (LC-MS/MS) for metabolite measurement. mdpi.com A key advantage of HRMS is its ability to provide more accurate mass measurements, which allows for both targeted quantification and untargeted compound identification in the same analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is another powerful tool for metabolomics studies and can be used to identify and quantify uremic toxins in plasma. plos.org Optimizing sample preparation techniques is crucial for obtaining reliable results with NMR. plos.org

Colorimetric Assays: Simple and rapid colorimetric methods are being developed for the quantification of uremic toxins like indoxyl sulfate. oup.com One such method involves a derivatization process that forms a colored product, which can be measured using a spectrophotometer. oup.com These assays have the potential to be used in clinical practice for monitoring disease progression. oup.com

Biosensor Development:

The development of biosensors for the detection of chronic kidney disease (CKD) biomarkers, including uremic toxins, is a rapidly advancing field. rsc.orgmdpi.com These devices are designed to provide rapid, accurate, and on-site measurements, which can significantly improve disease diagnosis and management. rsc.org

Types of biosensors being explored include:

Electrochemical Biosensors: These sensors utilize biological recognition elements combined with electrochemical transducers to detect specific analytes. rsc.org They can be further classified into voltammetric, amperometric, and conductometric biosensors. rsc.org

Fluorescent Biosensors: These sensors rely on changes in fluorescence intensity upon binding of the target analyte. rsc.org Indole itself exhibits natural fluorescence, which can be exploited for its detection. creative-proteomics.com

Colorimetric Biosensors: These sensors produce a color change in the presence of the target analyte, allowing for visual or spectrophotometric detection. rsc.org

A novel biosensor was recently designed for measuring salivary conductivity, which was found to be a good surrogate marker for kidney function. mdpi.com The development of such non-invasive and easy-to-use devices holds great promise for the future of CKD screening and monitoring. mdpi.com

| Compound Name |

|---|

| 1-Acetyl-3-indoxyl sulfate |

| Indoxyl sulfate |

| Indole |

| Methanol |

| Chloroform |

| Acetonitrile |

| Perchloric acid |

| Trichloroacetic acid |

| Phospholipids |

In Vitro and in Vivo Research Models for Studying Indole Derivatives

Cell Culture Models

In vitro cell culture models are indispensable tools for dissecting the molecular mechanisms underlying the effects of indole (B1671886) derivatives, such as indoxyl sulfate (B86663) (IS), on various cell types. These models allow for controlled experiments that can elucidate specific cellular pathways and responses.

Renal Cells (e.g., HK-2, NRK-52E)

Human kidney-2 (HK-2) cells, a proximal tubular epithelial cell line, and NRK-52E cells, derived from rat kidney, are frequently used to study the nephrotoxic effects of indoxyl sulfate. Research has shown that IS can induce endoplasmic reticulum (ER) stress in cultured human proximal tubular cells, as evidenced by an increase in C/EBP homologous protein (CHOP). physiology.org Furthermore, IS has been found to inhibit the proliferation of these cells. physiology.org In HK-2 cells, IS treatment has been associated with a reduced expression of E-cadherin and ZO-1, and an increased expression of alpha-SMA. nih.gov Studies have also demonstrated that IS can downregulate the expression of the Mas receptor in HK-2 cells in a time- and dose-dependent manner. plos.org Knockdown of organic anion transporter 3 (OAT3), aryl hydrocarbon receptor (AhR), and signal transducer and activator of transcription 3 (Stat3) was shown to inhibit the IS-induced downregulation of the Mas receptor. plos.org In NRK-52E cells, exposure to IS has been shown to induce characteristics of ferroptosis, including iron accumulation, impaired antioxidant systems, elevated reactive oxygen species (ROS), and lipid peroxidation. mdpi.com

Vascular Cells (e.g., HUVECs, VSMCs, HASMCs)

The impact of indoxyl sulfate on the vasculature is often investigated using human umbilical vein endothelial cells (HUVECs), vascular smooth muscle cells (VSMCs), and human aortic smooth muscle cells (HASMCs). In HUVECs, IS has been shown to inhibit nitric oxide (NO) production and cell viability by inducing free radicals through the activation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. ahajournals.org It also inhibits the proliferation and wound repair of HUVECs. ahajournals.org Furthermore, IS can induce inflammatory responses in HUVECs by upregulating the expression of genes such as CYP1A1, AhRR, NOX4, MCP-1, IL-6, and COX2, an effect that can be attenuated by certain flavones. foodandnutritionresearch.net

In rat VSMCs, indoxyl sulfate directly stimulates proliferation and activates mitogen-activated protein kinase. nih.govahajournals.org Similarly, in HASMCs, IS promotes proliferation in a concentration-dependent manner by inducing oxidative stress. ahajournals.org It also stimulates the senescence of HASMCs, increasing the expression of p53 and p21. physiology.org This effect is associated with the upregulation of prelamin A and downregulation of FACE1/Zempste24 protein expression, which can be suppressed by the antioxidant N-acetylcysteine. physiology.org

Neural and Glial Cells (e.g., Astrocytes, C6 glioma, bEnd.3 cerebral endothelial cells)

To understand the neurological implications of uremic toxins, researchers utilize various neural and glial cell models. In human astrocytes, indoxyl sulfate has been shown to inhibit glycolysis, leading to apoptotic cell death. krcp-ksn.orgnih.gov This is accompanied by morphological changes such as blebbing and shrinkage of the cytosolic area. nih.gov IS treatment in astrocytes also reduces the expression of key glycolytic enzymes like hexokinase 1 (HK1), pyruvate (B1213749) kinase isozyme M2 (PKM2), pyruvate dehydrogenase (PDH), and phosphofructokinase (PFKP). nih.gov

The C6 glioma cell line, which exhibits astrocyte-like properties, has been used to demonstrate that IS induces a significant and concentration-dependent increase in reactive oxygen species (ROS) production. frontiersin.org This effect can be inhibited by diphenyleneiodonium (B1195379) (DPI) and N-acetylcysteine (NAC). frontiersin.org In the bEnd.3 cerebral endothelial cell line, both indoxyl sulfate and inorganic phosphate have been shown to decrease cell viability, reduce nitric oxide (NO) production, and induce ROS production. mdpi.com

Application of Physiologically Relevant Concentrations

The relevance of in vitro findings is greatly enhanced by using concentrations of indoxyl sulfate that are comparable to those found in patients with chronic kidney disease (CKD). In hemodialysis patients, the total serum concentration of IS can range from 7 to 343 µM, with an average of 120–140 µM. nih.gov Considering that approximately 89% of IS is protein-bound, the effective free serum concentration is around 12 µM, a concentration that has been shown to maximally induce aryl hydrocarbon receptor (AHR) transcriptional activity in cell culture experiments. nih.gov Some studies have aimed to mimic in vivo conditions by using lower concentrations (e.g., 0.01–0.08 mM) for longer exposure times (96 hours) in the presence of human albumin. uu.nl Pathological concentrations of IS (25 and 50 mg/L) have been shown to reduce the proliferation rate of a human microvascular endothelial cell line (HMEC-1). unisi.it

Animal Models

Animal models are crucial for studying the systemic effects of indole derivatives and for validating the findings from in vitro studies in a whole-organism context.

Chronic Kidney Disease (CKD) Models (e.g., 5/6-nephrectomized, adenine-induced)

The 5/6-nephrectomized rat model is a widely used surgical model of CKD. In these rats, the administration of an oral adsorbent, AST-120, has been shown to reduce serum IS concentrations and decrease the tubular expression of the ER stress marker CHOP. physiology.org Furthermore, in 5/6-nephrectomized uremic rats, oral administration of indole, the precursor to IS, increases serum creatinine (B1669602) and blood urea (B33335) nitrogen levels, as well as the glomerular sclerosis index. nih.gov Indoxyl sulfate administration in this model enhances the mRNA levels of ICAM-1, TGF-beta 1, TIMP-1, and pro-alpha 1 collagen in the renal cortex. nih.gov

The adenine-induced model is another common method for inducing CKD in animals. In an adenine-induced CKD mouse model, it was demonstrated that IS contributes to renal cell injury through ferroptosis. mdpi.com The administration of AST-120 in this model can alleviate some of the pathological changes. mdpi.com Unilateral nephrectomized mice administered with indoxyl sulfate showed behavioral abnormalities and neurodegeneration, which could be improved by AST-120. aging-us.com

Interactive Data Table: In Vitro Models for Indoxyl Sulfate Research

| Cell Line | Cell Type | Organism | Key Findings with Indoxyl Sulfate |

| HK-2 | Proximal Tubular Epithelial | Human | Induces ER stress, inhibits proliferation, reduces E-cadherin and ZO-1, increases alpha-SMA, downregulates Mas receptor. physiology.orgnih.govplos.org |

| NRK-52E | Kidney Epithelial | Rat | Induces ferroptosis characteristics (iron accumulation, ROS, lipid peroxidation). mdpi.com |

| HUVEC | Umbilical Vein Endothelial | Human | Inhibits NO production and cell viability, induces free radicals via NADPH oxidase, inhibits proliferation and wound repair, induces inflammatory gene expression. ahajournals.orgfoodandnutritionresearch.net |

| VSMC | Vascular Smooth Muscle | Rat | Stimulates proliferation, activates mitogen-activated protein kinase. nih.govahajournals.org |

| HASMC | Aortic Smooth Muscle | Human | Promotes proliferation via oxidative stress, stimulates senescence (increases p53, p21, prelamin A). ahajournals.orgphysiology.org |

| Astrocytes | Glial | Human | Inhibits glycolysis, induces apoptosis, reduces glycolytic enzyme expression. krcp-ksn.orgnih.gov |

| C6 glioma | Glial (Astrocyte-like) | Rat | Increases ROS production. frontiersin.org |

| bEnd.3 | Cerebral Endothelial | Mouse | Decreases cell viability, reduces NO production, induces ROS. mdpi.com |

Hypertensive Models

Animal models of hypertension are fundamental for studying the effects of various compounds on blood pressure regulation. For indole derivatives, a key in vivo model is the spontaneously hypertensive rat (SHR) . This model is genetically predisposed to developing hypertension and is widely used to test the antihypertensive potential of new chemical entities.

In a typical study, SHRs are administered the test compound, and changes in mean blood pressure (MBP) are monitored over time. For instance, studies on certain indole derivatives have demonstrated significant blood pressure reduction in SHRs. While specific research on 1-Acetyl-3-indoxyl Sulfate in this model is not available in the current scientific literature, studies on other indole compounds provide a framework for how such investigations would be conducted. For example, research on novel indole-3-carboxylic acid derivatives has shown potent antihypertensive effects in SHRs. researchgate.netnih.gov

Another well-established model involves the administration of angiotensin II to induce hypertension. researchgate.net This allows for the investigation of compounds that may interfere with the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure control. The uremic toxin indoxyl sulfate, a compound structurally related to this compound, has been shown to promote aortic wall thickening and calcification in hypertensive rats, indicating the relevance of these models for studying the vascular effects of indole derivatives. ahajournals.orgnih.gov Furthermore, indoxyl sulfate administration has been demonstrated to downregulate the expression of the Mas receptor, part of a protective axis in the RAAS, in the kidneys of both normotensive and hypertensive rats. plos.org

Table 1: Examples of Indole Derivatives and their Effects in Hypertensive Models

| Indole Derivative Class | Model | Key Findings |

| Benzimidazole Indole Derivatives | Spontaneously Hypertensive Rats (SHRs) | Significant reduction in mean blood pressure (MBP); some compounds more potent than Losartan. researchgate.net |

| Indole-3-Carboxylic Acid Derivatives | Spontaneously Hypertensive Rats (SHRs) | High nanomolar affinity for the angiotensin II receptor (AT1 subtype); significant reduction in blood pressure. researchgate.netnih.gov |

| Indoxyl Sulfate | Hypertensive Rats | Promotes aortic calcification and aortic wall thickening. ahajournals.orgnih.gov |

| Indoxyl Sulfate | Normotensive and Hypertensive Rats | Downregulates renal expression of the protective Mas receptor. plos.org |

This table is for illustrative purposes to show how indole derivatives are studied in hypertensive models, as direct data for this compound is not available.

Ischemic Injury Models (e.g., Hindlimb Ischemia)

Ischemic injury models are critical for understanding diseases characterized by restricted blood flow, such as peripheral artery disease and stroke. Research on indole derivatives has utilized several of these models to explore their potential protective or pathological roles.

A prominent model is hindlimb ischemia (HI) , typically induced in mice by ligating the femoral artery. This model allows for the study of neovascularization (the formation of new blood vessels) in response to ischemia. The effects of indoxyl sulfate have been studied in a mouse model of hindlimb ischemia, where it was found to impede blood flow recovery and reduce the density of new capillaries. nih.govresearchgate.net This suggests that certain indole derivatives can impair the body's natural response to ischemic injury. nih.gov

For cerebral ischemia, the middle cerebral artery occlusion (MCAO) model in mice is frequently employed. This model mimics the effects of an ischemic stroke. Studies on other indole derivatives, such as indole-3-propionic acid, have shown that they can alleviate ischemic brain injury in the MCAO model by reducing neuroinflammation and neurological impairment. googleapis.com Similarly, Indole-3-carbinol (I3C) has been shown to protect the heart from ischemia/reperfusion injury in mouse models by inhibiting oxidative stress and apoptosis. frontiersin.org

Table 2: Research Findings for Indole Derivatives in Ischemic Injury Models

| Indole Derivative | Model | Key Research Findings |

| Indoxyl Sulfate | Hindlimb Ischemia (Mice) | Impeded blood flow recovery; reduced density of capillary neovessels. nih.govresearchgate.net |

| Indole-3-propionic acid | Middle Cerebral Artery Occlusion (Mice) | Alleviated neuroinflammation, neurological impairment, and brain infarction. googleapis.com |

| Indole-3-carbinol | Myocardial Ischemia/Reperfusion (Mice) | Prevented increase in infarct size; suppressed cardiac apoptosis. frontiersin.org |

| Novel Indole Derivatives | Limb Ischemia/Reperfusion (Rats) | Exerted a protective effect against skeletal muscle and associated lung injury. mdpi.com |

This table presents findings for various indole derivatives to illustrate the use of ischemic models, as direct data for this compound is unavailable.

Integration of this compound as a Research Tool

Currently, there is a notable absence of published scientific research detailing the use of this compound as a research tool in either hypertensive or ischemic injury models. A thorough review of available literature reveals its primary role as a commercially available biochemical and a derivative or intermediate in the synthesis of other compounds, such as deuterated 3-Indoxyl Sulfate Potassium Salt. americanchemicalsuppliers.com

The compound, with alternative names including (1-acetylindol-3-yl) hydrogen sulfate and N-Acetylindol-3-ol Sulfate, is listed in chemical supplier catalogs but lacks associated in vivo or in vitro study data in the public domain. biocrates.comnih.gov

While direct research is absent, the compound's structural similarity to indoxyl sulfate is significant. Indoxyl sulfate is a well-documented uremic toxin that has been extensively studied for its role in cardiovascular disease, chronic kidney disease progression, and vascular dysfunction. ahajournals.orgamericanchemicalsuppliers.complos.org It is known to be an endogenous agonist for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular pathways. americanchemicalsuppliers.com

Given that this compound is an acetylated form of indoxyl sulfate, it could be hypothesized that it may serve as a precursor or a metabolite with its own unique biological activities. However, without experimental data, its potential to interact with the same pathways as indoxyl sulfate, or to have different effects, remains speculative. The established research models for indoxyl sulfate and other indole derivatives provide a clear roadmap for any future investigation into the potential physiological effects of this compound. Future studies would be required to determine if it has any activity in hypertensive or ischemic models and to elucidate its mechanism of action, including any potential interaction with the AHR.

Q & A

Q. What are the standard methodologies for quantifying 1-Acetyl-3-indoxyl sulfate (IS) in biological samples, and what are the critical considerations during sample preparation?

- Methodological Answer : IS quantification typically employs liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity for detecting protein-bound uremic toxins. Sample preparation must account for IS's strong protein-binding affinity (≈90% bound to albumin). Deproteinization using organic solvents (e.g., methanol or acetonitrile) is critical to release IS for analysis. Enzymatic hydrolysis (e.g., using aryl sulfatase) may also be required to hydrolyze conjugated forms . Validation should include spike-and-recovery experiments to confirm extraction efficiency under varying albumin concentrations .

Q. How does renal function affect IS concentration in serum, and what adjustments are necessary in experimental design when studying chronic kidney disease (CKD) patients?

- Methodological Answer : IS accumulates inversely with glomerular filtration rate (GFR), making renal function a key confounder. Stratify CKD patients by stage (e.g., using KDIGO criteria) and adjust for residual renal function in statistical models. Baseline IS levels correlate with aortic calcification and pulse wave velocity, necessitating covariates like albumin, phosphate, and hemoglobin in survival analyses . Longitudinal studies should track GFR decline and IS kinetics using repeated-measure designs .

Advanced Research Questions

Q. What experimental models are most appropriate for studying IS-induced vascular toxicity, and how can researchers control for confounding variables like protein binding?

- Methodological Answer :

- In vitro : Use human vascular smooth muscle cells (VSMCs) or endothelial cells with physiological albumin concentrations (≈4 g/dL) to mimic uremic conditions. Pre-equilibrate IS with albumin to maintain free IS concentrations within the uremic range (0.5–5 µM) .

- In vivo : Murine CKD models (e.g., 5/6 nephrectomy or adenine-induced nephropathy) allow tracking of IS accumulation and vascular calcification. Measure aortic pulse wave velocity and histopathological calcification as endpoints . Include albumin-infused controls to isolate protein-binding effects .

Q. How can researchers resolve discrepancies in reported toxicological effects of IS when in vitro concentrations exceed physiologically relevant levels?

- Methodological Answer : Discrepancies arise from using supraphysiological free IS concentrations (>10 µM) or low albumin in cell culture. Adopt a systematic quality score (e.g., scoring studies based on dose-response validation, albumin-adjusted concentrations, and neutralization experiments). Prioritize studies where free IS levels align with clinical ranges (0.5–5 µM) and albumin is maintained at 4 g/dL . Use meta-regression to assess dose dependency across studies .

Q. What are the implications of protein binding on IS pharmacokinetics, and how can dynamic studies account for this?

- Methodological Answer : IS's protein binding reduces free fraction availability for tissue uptake and clearance. Use equilibrium dialysis or ultrafiltration to measure free vs. bound IS in plasma. Pharmacokinetic models should incorporate albumin-binding constants (e.g., Langmuir isotherms) and adjust for hypoalbuminemia in CKD cohorts. In silico simulations (e.g., physiologically based pharmacokinetic modeling) can predict tissue distribution under varying albumin levels .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on IS's role in cardiovascular mortality across observational studies?

- Methodological Answer : Confounding factors like residual renal function, competing risks (e.g., infections), and albumin variability complicate associations. Apply multivariable Cox regression with time-dependent covariates (e.g., updated GFR and IS levels). Sensitivity analyses using propensity scoring or inverse probability weighting can address selection bias. Reconcile discrepancies by meta-analyzing studies stratified by CKD stage and albumin tertiles .

Q. What statistical approaches are recommended for analyzing IS's dose-response relationship with vascular stiffness?

- Methodological Answer : Use segmented regression or restricted cubic splines to identify nonlinear thresholds in IS levels (e.g., tertile-based survival curves). Adjust for collinearity between IS and other uremic toxins (e.g., p-cresyl sulfate) via principal component analysis. Machine learning (e.g., random forests) can identify interaction effects between IS and inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.